

Solubility Profile of Cyclohexanone 2,4-Dinitrophenylhydrazone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanone 2,4-dinitrophenylhydrazone

Cat. No.: B073727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **cyclohexanone 2,4-dinitrophenylhydrazone** in various organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields where this compound is utilized.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **cyclohexanone 2,4-dinitrophenylhydrazone** across a wide range of organic solvents is not readily available in published literature.

However, based on available information, a summary of its solubility is presented in Table 1. The data is primarily qualitative, with a single quantitative measurement found for chloroform.

Table 1: Solubility of **Cyclohexanone 2,4-Dinitrophenylhydrazone** in Various Solvents

Solvent	Solubility	Notes
Chloroform	25 mg/mL [1]	Clear, orange solution.
Ethanol	Soluble [2]	No quantitative data found.
Chlorinated Hydrocarbons	Soluble [2]	General category, includes solvents like dichloromethane.
Water	Poorly soluble/Partly soluble [2] [3][4][5][6]	Described as poorly soluble or partly soluble in various sources.
Methanol	Soluble	Often used as a solvent for recrystallization, implying solubility, especially when warm. [7]
Acetone	Soluble	General information suggests solubility in common organic solvents.
Ethyl Acetate	Soluble	General information suggests solubility in common organic solvents.
Dimethyl Sulfoxide (DMSO)	Soluble	General information suggests solubility in common organic solvents.

It is important to note that solubility can be temperature-dependent. The provided data is assumed to be at or near room temperature unless otherwise specified. For applications requiring precise solubility values in solvents other than chloroform, experimental determination is recommended.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of **cyclohexanone 2,4-dinitrophenylhydrazone** in specific solvents, two common and reliable methods are the Isothermal Saturation Method and UV/Vis Spectrophotometry.

Isothermal Saturation (Shake-Flask) Method

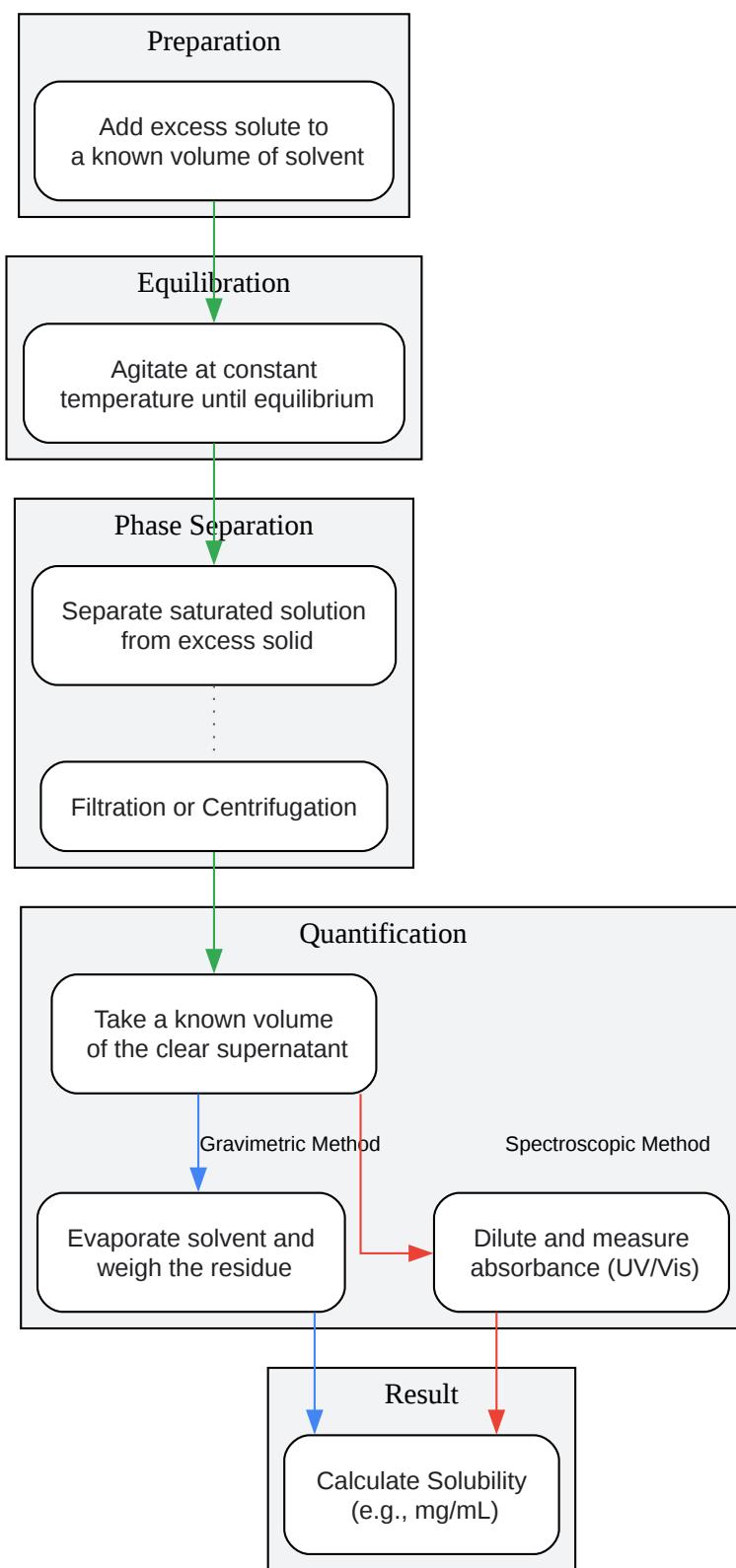
This gravimetric method is considered a gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Methodology:

- Preparation: Add an excess amount of **cyclohexanone 2,4-dinitrophenylhydrazone** to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days. Continuous shaking or stirring is required.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
- Quantification: Accurately measure a known volume of the clear, saturated supernatant. Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by gentle heating under a stream of inert gas).
- Analysis: Weigh the remaining solid residue. The solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/100mL).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum, which is the case for the yellow-orange **cyclohexanone 2,4-dinitrophenylhydrazone**.


Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **cyclohexanone 2,4-dinitrophenylhydrazone** in the desired solvent with known concentrations.

- Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV/Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).
- Phase Separation and Dilution: Separate the saturated supernatant as described above (step 3 of the Isothermal Saturation Method). Accurately dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_{max} .
- Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal saturation method followed by quantification.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanone 2,4-dinitrophenylhydrazone = 99 1589-62-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Cyclohexanone 2,4-dinitrophenylhydrazone, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE | 1589-62-4 [chemicalbook.com]
- 5. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cyclohexanone 2,4-dinitrophenylhydrazone, 99% | Fisher Scientific [fishersci.ca]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rootspress.org [rootspress.org]
- To cite this document: BenchChem. [Solubility Profile of Cyclohexanone 2,4-Dinitrophenylhydrazone in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073727#solubility-of-cyclohexanone-2-4-dinitrophenylhydrazone-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com